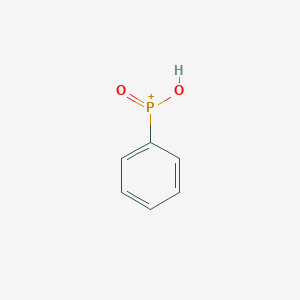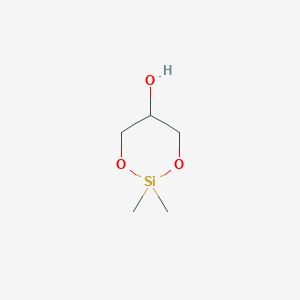
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, also known as DMSO or dimethyl sulfoxide, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that has a high boiling point and is miscible with water and many organic solvents. DMSO has been used in a variety of applications, including as a solvent, cryoprotectant, and reducing agent. In
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been used in a wide range of scientific research applications due to its unique properties. It is commonly used as a solvent for polar and nonpolar compounds, as it can dissolve a wide range of organic and inorganic compounds. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is also used as a cryoprotectant for the preservation of cells and tissues, as it can prevent ice formation and cell damage during freezing. Additionally, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been used as a reducing agent in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is not fully understood, but it is thought to involve its ability to penetrate cell membranes and interact with proteins and nucleic acids. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been shown to modulate the activity of enzymes and ion channels, as well as alter gene expression in cells.
Biochemical and Physiological Effects:
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to have anti-inflammatory and analgesic properties, as well as antioxidant and free radical scavenging activity. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has also been shown to modulate the immune system and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has several advantages for use in lab experiments, including its ability to dissolve a wide range of compounds, its cryoprotectant properties, and its reducing agent activity. However, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol can also have toxic effects on cells and organisms at high concentrations, and can interfere with some assays and experiments.
Direcciones Futuras
There are several future directions for research on 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, including its potential use as a therapeutic agent for a variety of diseases, its mechanism of action in cells and organisms, and its effects on the microbiome and gut health. Additionally, there is a need for further research on the potential toxic effects of 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol and its interactions with other compounds in complex biological systems.
In conclusion, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is a versatile and widely used organic solvent in scientific research. Its unique properties make it useful for a variety of applications, including as a solvent, cryoprotectant, and reducing agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its limitations and potential toxic effects.
Métodos De Síntesis
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol can be synthesized by the oxidation of dimethyl sulfide using an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out in the presence of a catalyst such as silver oxide or copper sulfate. The resulting 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is purified by distillation or crystallization.
Propiedades
Número CAS |
14760-14-6 |
|---|---|
Nombre del producto |
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol |
Fórmula molecular |
C5H12O3Si |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3,2-dioxasilinan-5-ol |
InChI |
InChI=1S/C5H12O3Si/c1-9(2)7-3-5(6)4-8-9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
PXKUKOZEWCQWRX-UHFFFAOYSA-N |
SMILES |
C[Si]1(OCC(CO1)O)C |
SMILES canónico |
C[Si]1(OCC(CO1)O)C |
Otros números CAS |
14760-14-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



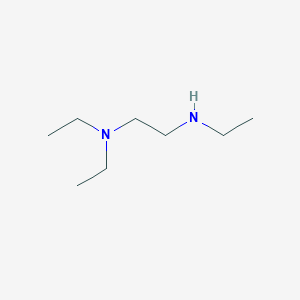

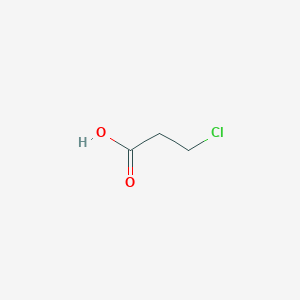

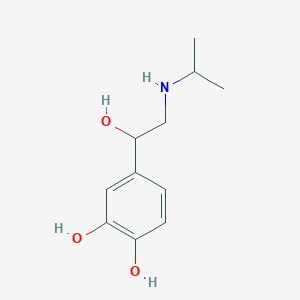
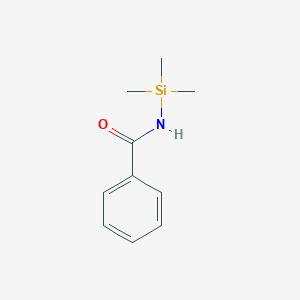
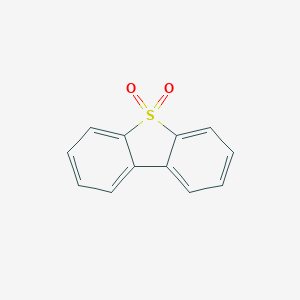
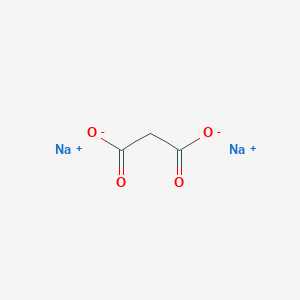



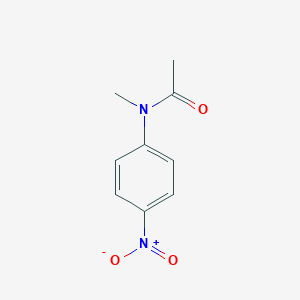
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
